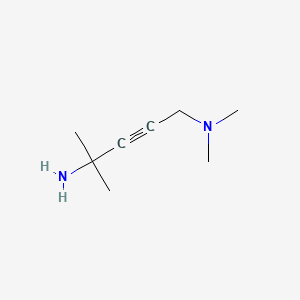![molecular formula C8H11BrO2 B14884739 2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one is a chemical compound with the molecular formula C8H11BrO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which allows for the efficient formation of the bicyclic structure. This reaction can be carried out under ultraviolet light, using a suitable photoinitiator .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene offer bulk manufacturing and sourcing services for 2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one, ensuring the availability of this compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bicyclic structure and introduce new functionalities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of new bicyclic compounds with altered properties .
Aplicaciones Científicas De Investigación
2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and developing new bioactive molecules.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxabicyclo[2.2.1]heptane: Another member of the bicyclic family, known for its stability and unique properties.
Bicyclo[2.1.1]hexane: A closely related compound with similar structural features and applications.
Uniqueness
2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H11BrO2 |
|---|---|
Peso molecular |
219.08 g/mol |
Nombre IUPAC |
2-bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone |
InChI |
InChI=1S/C8H11BrO2/c1-7-3-8(4-7,5-11-7)6(10)2-9/h2-5H2,1H3 |
Clave InChI |
GWCAINZBHTUEGC-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(CO2)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



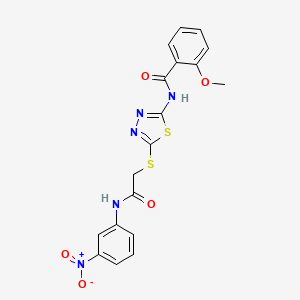
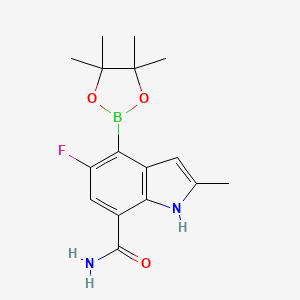
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
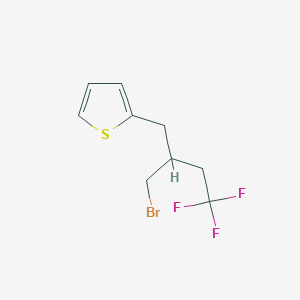
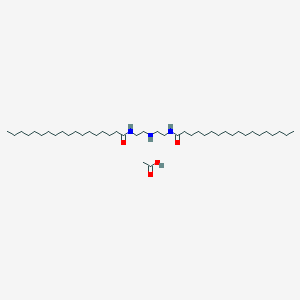
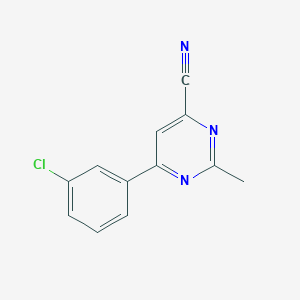
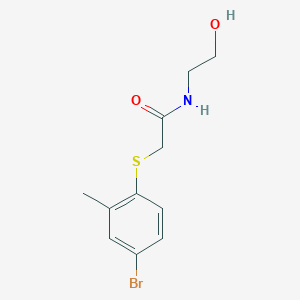
![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)
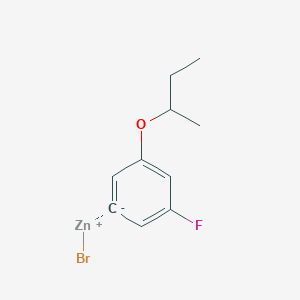
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
